Cyclopentanecarbohydrazide
Overview
Description
Cyclopentanecarbohydrazide is a chemical compound with the empirical formula C6H12N2O . It is commonly used as an intermediate in the synthesis of various organic compounds .
Molecular Structure Analysis
This compound has a molecular weight of 128.17 . It contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, and 1 N hydrazine .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 118-120 degrees Celsius .Scientific Research Applications
1. Biological Evaluation of Novel Compounds
Cyclopentanecarbohydrazide derivatives have been synthesized and evaluated for their biological activities. For instance, a study conducted by Łączkowski et al. (2016) examined novel this compound-based 1,3-thiazoles for their anticonvulsant activities in mouse models. These compounds demonstrated significant anticonvulsant activity, suggesting potential therapeutic applications.
2. Role in Enzyme Regulation
This compound may also play a role in the regulation of enzymes. A study by Chen et al. (2003) identified binding sites in the CYP2C19 promoter, crucial for metabolizing various drugs. Although this study doesn't directly involve this compound, it highlights the importance of understanding such compounds in drug metabolism.
3. Cyclodextrin-based Pharmaceutical Applications
Cyclodextrins, structurally related to this compound, have significant pharmaceutical applications. They are used as pharmaceutical excipients for enhancing drug solubility and bioavailability. Jansook et al. (2018) provide an extensive review of cyclodextrins' roles in pharmaceutical formulations, which may offer insights into similar applications for this compound.
4. Development of Aqueous Drug Formulations
This compound-related compounds have been explored for developing aqueous drug formulations. For example, the development of aqueous eye drops containing cyclosporin A, as detailed by Jóhannsdóttir et al. (2015), shows the potential of this compound in similar applications.
5. Drug Delivery and Molecular Docking Studies
This compound and related compounds are also significant in drug delivery and molecular docking studies. Research by [Govindammal & Prasath (2020)](https://consensus.app/papers/hirshfeld-surface-analysis-docking-studies-govindammal/b10b68ce74fa5d248f58ef50e025a12c/?utm_source=chatgptfocuses on Cyclophosphamide, a compound related to this compound, highlighting its anti-cancer properties and the importance of understanding its structure and bioactivity for drug development.
Safety and Hazards
Future Directions
Mechanism of Action
- As an antioxidant, it may participate in radical chain termination reactions, preventing oxidative damage to organic compounds .
Target of Action
Mode of Action
Pharmacokinetics
Properties
IUPAC Name |
cyclopentanecarbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-8-6(9)5-3-1-2-4-5/h5H,1-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEIBWLTZYOBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286461 | |
Record name | Cyclopentanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-07-5 | |
Record name | 3400-07-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopentanecarbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Cyclopentanecarbohydrazide formed from the reaction of tosyl azide with 1-epoxycyclohexene?
A1: The reaction of tosyl azide with 1-epoxycyclohexene doesn't directly yield this compound. Instead, it forms a bicyclic 1-tosyl-5-ethoxy-1,2,3-triazoline intermediate. This triazoline undergoes a rearrangement, leading to the formation of ethyl N-tosylcyclopentencarbimidate. Subsequent reactions then convert ethyl N-tosylcyclopentencarbimidate into this compound. []
Q2: Does the ring size influence the rearrangement pathway of the triazoline intermediate?
A2: Yes, the research demonstrates that the ring size significantly influences the rearrangement pathway. When tosyl azide reacts with 1-epoxycyclopentene (a smaller ring), the resulting triazoline intermediate follows a different rearrangement pathway. Instead of forming a Cyclobutanecarbimidate derivative, it yields N-(2-ethoxy-1-cyclopentenyl)toluenesulfonamide. This difference highlights the impact of ring strain and steric effects on the rearrangement process. []
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